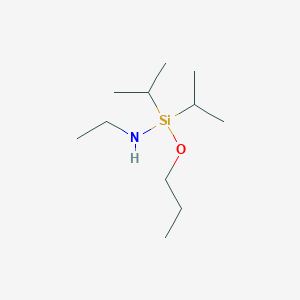
N-Ethyl-1,1-di(propan-2-yl)-1-propoxysilanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-Ethyl-1,1-di(propan-2-yl)-1-propoxysilanamine” is an organosilicon compound characterized by the presence of silicon, nitrogen, and carbon atoms in its structure. Organosilicon compounds are known for their versatility and are widely used in various industrial applications due to their unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “N-Ethyl-1,1-di(propan-2-yl)-1-propoxysilanamine” typically involves the reaction of a silicon-containing precursor with appropriate organic reagents. Common synthetic routes may include:
Hydrosilylation: This involves the addition of a silicon-hydrogen bond across a carbon-carbon multiple bond in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation and amination processes, utilizing continuous flow reactors to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
“N-Ethyl-1,1-di(propan-2-yl)-1-propoxysilanamine” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions may lead to the formation of silanes.
Substitution: Nucleophilic substitution reactions can replace the propoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under mild conditions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Silanes.
Substitution: Various substituted silanamines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Potential use in the development of silicon-based biomaterials.
Medicine: Investigated for its potential in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
Wirkmechanismus
The mechanism by which “N-Ethyl-1,1-di(propan-2-yl)-1-propoxysilanamine” exerts its effects involves interactions with molecular targets such as enzymes or receptors. The silicon atom can form stable bonds with various functional groups, facilitating its incorporation into biological systems. The pathways involved may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may interact with cell surface receptors, modulating cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilanamine: A simpler organosilicon compound with similar reactivity.
N-Propylsilanamine: Another organosilicon compound with a different alkyl group.
N-Ethylsilanamine: Similar structure but lacks the propoxy group.
Uniqueness
“N-Ethyl-1,1-di(propan-2-yl)-1-propoxysilanamine” is unique due to the presence of both ethyl and propoxy groups, which may confer distinct chemical and physical properties compared to other organosilicon compounds
Eigenschaften
CAS-Nummer |
923561-04-0 |
|---|---|
Molekularformel |
C11H27NOSi |
Molekulargewicht |
217.42 g/mol |
IUPAC-Name |
N-[di(propan-2-yl)-propoxysilyl]ethanamine |
InChI |
InChI=1S/C11H27NOSi/c1-7-9-13-14(10(3)4,11(5)6)12-8-2/h10-12H,7-9H2,1-6H3 |
InChI-Schlüssel |
JQJLXWJGSDXEOS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCO[Si](C(C)C)(C(C)C)NCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


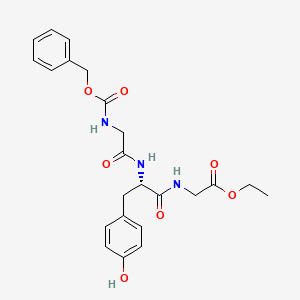
![2-[1,1'-Biphenyl]-4-yl-2-oxoethyl laurate](/img/structure/B14162558.png)
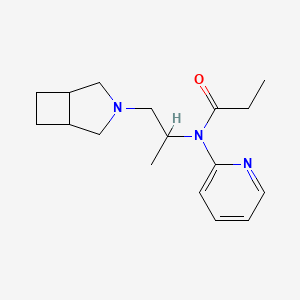
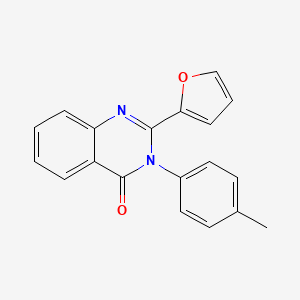
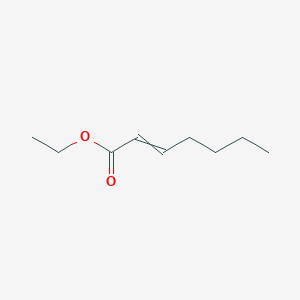
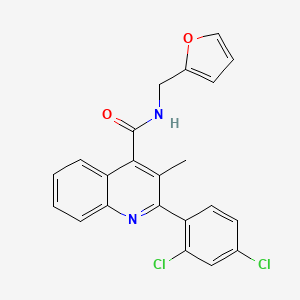
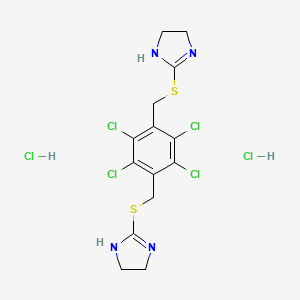
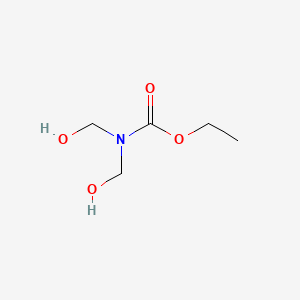

![3-cyano-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]benzamide](/img/structure/B14162623.png)
![2-(4-Acetylphenyl)-6-nitrobenzo[de]isoquinoline-1,3-dione](/img/structure/B14162636.png)
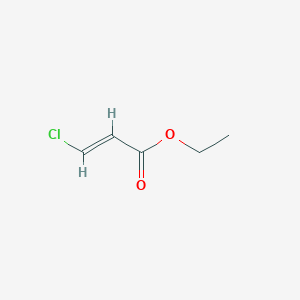
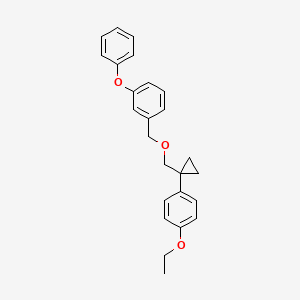
![Benzene-1,3-diamine, N,N-diacetyl-5-[3,4,4,4-tetrafluoro-2-(1,2,2,2-tetrafluoro-1-trifluoromethylethyl)-1,3-di(trifluoromethyl)-1-butenyloxy]-](/img/structure/B14162655.png)
